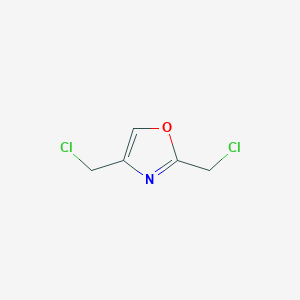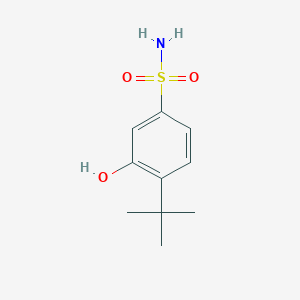
4-(Chloromethyl)-6-iodopyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-iodopyridin-2-OL is a heterocyclic organic compound that features both chlorine and iodine substituents on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-iodopyridin-2-OL typically involves halogenation reactions. One common method includes the iodination of 4-(Chloromethyl)pyridin-2-OL using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-6-iodopyridin-2-OL can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Coupling Reactions: Palladium catalysts in the presence of a base like potassium phosphate and an organic solvent such as toluene.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridin-2-one derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
4-(Chloromethyl)-6-iodopyridin-2-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-iodopyridin-2-OL largely depends on its interaction with biological targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions . Additionally, the compound can modulate signaling pathways by interacting with specific receptors or proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)pyridin-2-OL: Lacks the iodine substituent, making it less versatile in coupling reactions.
6-Iodopyridin-2-OL: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-6-iodopyridin-2-OL: Similar structure but with bromine instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness: 4-(Chloromethyl)-6-iodopyridin-2-OL is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propriétés
Formule moléculaire |
C6H5ClINO |
|---|---|
Poids moléculaire |
269.47 g/mol |
Nom IUPAC |
4-(chloromethyl)-6-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5ClINO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10) |
Clé InChI |
PMDPKJJEZZEHER-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)I)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















